molecular formula C10H11N3O2 B12898543 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol CAS No. 7627-09-0

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol

Cat. No.: B12898543
CAS No.: 7627-09-0
M. Wt: 205.21 g/mol
InChI Key: FOKYEGOUKVJASK-UHFFFAOYSA-N
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Description

2-((3-Phenyl-1,2,4-oxadiazol-5-yl)amino)ethanol is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Phenyl-1,2,4-oxadiazol-5-yl)amino)ethanol typically involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .

Industrial Production Methods

While specific industrial production methods for 2-((3-Phenyl-1,2,4-oxadiazol-5-yl)amino)ethanol are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-Phenyl-1,2,4-oxadiazol-5-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: The phenyl ring and other substituents can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl ring or the oxadiazole moiety.

Mechanism of Action

The mechanism of action of 2-((3-Phenyl-1,2,4-oxadiazol-5-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. For instance, some derivatives of the 1,2,4-oxadiazole ring have been shown to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy . The compound’s effects are mediated through its binding to these enzymes, leading to the inhibition of their activity and subsequent therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Phenyl-1,2,4-oxadiazol-5-yl)amino)ethanol is unique due to its specific structural features, such as the presence of the phenyl group and the ethanol moiety, which can influence its reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in multiple scientific fields make it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-7-6-11-10-12-9(13-15-10)8-4-2-1-3-5-8/h1-5,14H,6-7H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKYEGOUKVJASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50822855
Record name 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50822855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7627-09-0
Record name 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50822855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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